N~1~,N~1~,5-Trimethylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,5-Trimethylbenzene-1,3-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of benzene, where three methyl groups and two amino groups are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~,N~1~,5-Trimethylbenzene-1,3-diamine can be synthesized through several methods. One common approach involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction. The nitration process typically uses nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield N1,N~1~,5-Trimethylbenzene-1,3-diamine .
Industrial Production Methods
Industrial production of N1,N~1~,5-Trimethylbenzene-1,3-diamine often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,5-Trimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N~1~,N~1~,5-Trimethylbenzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1,N~1~,5-Trimethylbenzene-1,3-diamine exerts its effects involves interactions with various molecular targets. The amino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trimethylbenzene (Hemimellitene)
- 1,2,4-Trimethylbenzene (Pseudocumene)
- 1,3,5-Trimethylbenzene (Mesitylene)
Uniqueness
N~1~,N~1~,5-Trimethylbenzene-1,3-diamine is unique due to the presence of both amino and methyl groups on the benzene ring.
Properties
CAS No. |
857003-42-0 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-N,3-N,5-trimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2/c1-7-4-8(10)6-9(5-7)11(2)3/h4-6H,10H2,1-3H3 |
InChI Key |
HOOQNUUBZAQERR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.